Bufotalin
CAS No.: 471-95-4
Cat. No.: VC21334488
Molecular Formula: C26H36O6
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 471-95-4 |
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Molecular Formula | C26H36O6 |
Molecular Weight | 444.6 g/mol |
IUPAC Name | [3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
Standard InChI | InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3 |
Standard InChI Key | VOZHMAYHYHEWBW-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C)O)O |
SMILES | CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O |
Canonical SMILES | CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O |
Chemical Structure and Properties
Bufotalin is a steroid lactone functionally related to bufanolides, with the molecular formula C26H36O6 and a molecular weight of 444.6 g/mol . Its chemical name is [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate . Bufotalin is also known by several synonyms including bufotaline, NSC 89596, and 3beta,14,16beta-Trihydroxy-5beta-bufa-20,22-dienolide 16-acetate .
Naturally, bufotalin occurs in the dried secretions from the skin and parotid venom glands of toads, particularly Bufo gargarizans Cantor . The compound has been reported in various species including Phrynoidis asper and Bufo gargarizans . The traditional Chinese medicine known as Chan Su has long utilized these secretions for their medicinal properties, with bufotalin being identified as one of its main active constituents .
Property | Value |
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Molecular Formula | C26H36O6 |
Molecular Weight | 444.6 g/mol |
CAS Number | 471-95-4 |
Physical Form | Steroid lactone |
Natural Source | Skin and parotid venom glands of toads (particularly B. gargarizans) |
Pharmacokinetic Properties
The pharmacokinetic profile of bufotalin reveals its rapid distributive and elimination characteristics. In studies conducted with Kunming mice, a single intravenous injection of bufotalin showed a half-life (T1/2) of 28.6 minutes and a mean residence time (MRT) of 14.7 minutes in plasma . These parameters indicate that bufotalin is rapidly distributed throughout the body and quickly eliminated, which has important implications for its potential therapeutic applications.
Understanding the pharmacokinetic properties of bufotalin is crucial for developing effective dosing strategies if it is to be considered for clinical applications. The relatively short half-life suggests that maintaining therapeutic concentrations may require frequent administration or the development of extended-release formulations to enhance its bioavailability and duration of action.
Antitumor Activities
Effects on Cancer Cell Proliferation
Bufotalin demonstrates potent antiproliferative effects against multiple cancer cell types. Research has shown strong inhibitory effects on the proliferation of:
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Human hepatocellular carcinoma (HCC) cell lines, where it reached inhibition rates of up to 80% in Hep3B cells . In HepG2 cells and their doxorubicin-resistant variants (R-HepG2), bufotalin exhibited the strongest antiproliferative activity among several compounds tested from Chan Su .
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Triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and HCC1937, where bufotalin potently suppressed cellular proliferation in a dose-dependent manner .
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Osteoblastoma cells (MG63), which showed significantly reduced proliferation after bufotalin treatment .
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Melanoma cells (A375), esophageal squamous cell carcinoma cells, and gastric cancer cells (BGC-823) .
Cell Cycle Regulation
One of the key mechanisms through which bufotalin exerts its anticancer effects is by inducing cell cycle arrest. The specific phase of arrest varies depending on the cancer cell type:
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In HepG2 cells, bufotalin induces G2/M phase arrest by downregulating Aurora A, CDC25, CDK1, cyclin A, and cyclin B1, while upregulating p53 and p21 .
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In A375 melanoma cells, bufotalin promotes G2/M phase arrest through upregulation of ATM and Chk2 and downregulation of Cdc25C .
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In TNBC cells, bufotalin demonstrates differential effects: it induces S phase arrest in MDA-MB-231 cells and G2/M phase arrest in HCC1937 cells .
This ability to induce cell cycle arrest at different phases suggests that bufotalin may target multiple cell cycle regulators, making it potentially effective against different cancer types with various molecular profiles.
Apoptosis Induction
Bufotalin is a potent inducer of apoptosis in cancer cells through multiple pathways:
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Mitochondrial pathway: Bufotalin treatment leads to decreased mitochondrial membrane potential, increased intracellular calcium levels, and enhanced reactive oxygen species (ROS) production . In TNBC cells, bufotalin significantly increased ROS generation in a dose-dependent manner, contributing to apoptotic cell death .
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Caspase activation: Bufotalin activates caspase-9 and caspase-3, leading to the cleavage of poly ADP-ribose polymerase (PARP) . In TNBC cells, western blot analysis confirmed increased expression of cleaved caspase-9, caspase-3, and PARP following bufotalin treatment .
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Nuclear morphological changes: Treatment with bufotalin induces nuclear condensation and fragmentation in TNBC cells, as observed through DAPI staining .
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Death receptor sensitization: Bufotalin sensitizes TNF-related apoptosis-inducing ligand (TRAIL) and tumor necrosis factor-α (TNF-α)-induced apoptosis in HeLa cells through Bid- and STAT1-dependent pathways .
Anti-metastatic Properties
Bufotalin demonstrates significant anti-metastatic activities in cancer cells, particularly in TNBC cell lines. The compound effectively suppresses the migration and invasion capabilities of MDA-MB-231 and HCC1937 cells . The molecular mechanisms underlying these anti-metastatic effects include:
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Modulation of epithelial-mesenchymal transition (EMT): Bufotalin treatment upregulates the expression of the epithelial cell-specific marker E-cadherin while downregulating the mesenchymal cell-specific markers N-cadherin and vimentin .
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Inhibition of matrix metalloproteinases: Bufotalin significantly reduces the expression of MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis .
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Downregulation of integrin α6: The compound decreases the expression of integrin α6, which plays an important role in TNBC metastasis .
Molecular Mechanisms of Action
Endoplasmic Reticulum Stress Activation
Bufotalin induces endoplasmic reticulum (ER) stress activation in several cancer cell types . In osteoblastoma cells, bufotalin-induced apoptosis is associated with ER stress, as evidenced by:
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Phosphorylation of inositol-requiring enzyme 1 (IRE1) and PKR-like endoplasmic reticulum kinase (PERK)
While mild ER stress is generally considered a pro-survival and adaptive response, prolonged or severe ER stress, as induced by bufotalin, can promote apoptosis .
STAT3 Signaling Inhibition
In TNBC cells, bufotalin potently inhibits the phosphorylation of STAT3 without significantly affecting the total protein levels of STAT3 . Aberrant STAT3 signaling is a crucial driver of TNBC proliferation, metastasis, and chemoresistance, making this inhibition particularly significant. Studies have shown that colivelin, a STAT3 activator, partially restored the inhibitory effects of bufotalin on STAT3 phosphorylation and cell viability in TNBC cell lines, confirming the importance of this pathway in bufotalin's anticancer activity .
AKT Pathway Modulation
Bufotalin inhibits the Akt-mediated signaling pathway in various cancer cells . In HepG2 cells, this inhibition contributes to cell cycle arrest and apoptosis induction . Similarly, in A375 melanoma cells, bufotalin induces apoptosis through the inhibition of AKT phosphorylation .
p53 Signaling Activation
Bufotalin upregulates p53 expression in several cancer cell types, including HepG2 cells and esophageal squamous cell carcinoma cells . In esophageal cancer, bufotalin induces p53-mediated apoptosis, enhances caspase protein activity, upregulates the expression of DNA damage-associated proteins, and inhibits DNA repair. It also markedly inhibits the expression of Ki-67, a biomarker of proliferation .
Other Biological Activities
Beyond its anticancer properties, bufotalin has demonstrated additional biological activities:
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